Rhodium(II) 2,2,2-triphenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

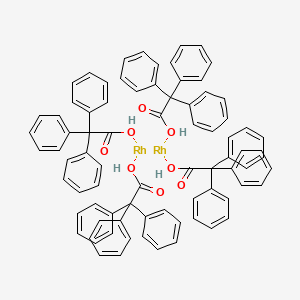

Rhodium(II) 2,2,2-triphenylacetate is a coordination compound with the chemical formula C40H30O4Rh. It is a rhodium complex where the rhodium ion is coordinated with four 2,2,2-triphenylacetate ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rhodium(II) 2,2,2-triphenylacetate can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated purification systems to enhance yield and purity.

Análisis De Reacciones Químicas

Aromatic C–H Insertion Reactions

Rh₂(tpa)₄ demonstrates unparalleled selectivity for aromatic C–H bonds over aliphatic counterparts in catalytic decompositions of α-diazocarbonyl compounds. For example:

-

Substrates : α-Diazoketones and α-diazoesters.

-

Products : Indan-2-ones and related bicyclic frameworks.

-

Mechanism : Rhodium-stabilized carbenes insert into aromatic C–H bonds via a concerted asynchronous pathway, bypassing competing aliphatic insertion or cyclopropanation .

| Substrate | Product | Yield (%) | Selectivity (aromatic:aliphatic) |

|---|---|---|---|

| α-Diazoacetophenone | 3-Phenylindan-2-one | 85 | >20:1 |

| o-Isopropyl aryldiazoacetate | 2-Unsubstituted indane | 96 | Exclusive |

The bulky triphenylacetate ligands sterically shield the rhodium center, disfavoring interactions with congested aliphatic C–H bonds while directing carbenes toward planar aromatic systems .

Cyclopropanation and Annulation

Rh₂(tpa)₄ participates in cyclopropanation and cross-annulation reactions, though its performance is ligand-dependent:

-

Cyclopropanation : With aryldiazoacetates, Rh₂(tpa)₄ produces norcaradienes (bridged cyclopropanes) rather than cycloheptatrienes, attributed to steric constraints .

-

Annulation : In reactions between enoldiazoacetamides and α-diazoketones, Rh₂(tpa)₄ shows moderate efficiency (56% yield) compared to Rh₂(pfb)₄ (80%), highlighting ligand electronic effects on carbonyl ylide reactivity .

Key Mechanistic Steps :

-

Dinitrogen extrusion from diazo compounds generates rhodium-bound carbenes.

-

Intramolecular cyclopropene formation competes with intermolecular ylide trapping .

Site-Selective Primary C–H Bond Functionalization

Rh₂(tpa)₄ enables unprecedented selectivity for unactivated primary C–H bonds in intramolecular insertions:

-

Substrates : Aryldiazoacetates with ortho-alkyl groups (e.g., isopropyl, ethyl).

-

Outcome : 2-Unsubstituted indane carboxylates form via primary C–H insertion, avoiding secondary or tertiary sites .

| Substrate | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| o-Isopropyl aryldiazoacetate | 2-Unsubstituted indane | 96 | >20:1 dr |

| o-Ethyl aryldiazoacetate | Analogous indane derivative | 75 | >15:1 dr |

The catalyst’s steric profile prevents undesired interactions with bulkier C–H sites, ensuring regiochemical control .

Ligand Substitution and Stability

Rh₂(tpa)₄ undergoes ligand exchange under controlled conditions, though its triphenylacetate ligands resist displacement more robustly than smaller carboxylates (e.g., acetate) :

-

Substitution : Requires strong π-donor ligands (e.g., phosphines) or elevated temperatures.

-

Oxidation/Reduction : Stable under aerobic conditions but reducible to Rh(I) species with hydrides.

Comparative Catalytic Performance

Rh₂(tpa)₄’s efficacy varies against other dirhodium catalysts in benchmark reactions:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Rhodium(II) 2,2,2-triphenylacetate has the molecular formula C40H30O4Rh and is known for its yellow-green crystalline form. The compound consists of a rhodium ion coordinated with four triphenylacetate ligands, which contribute to its unique catalytic properties .

Scientific Research Applications

This compound finds applications across several domains:

-

Organic Synthesis :

- Catalyst for Cyclopropanation : It facilitates the formation of cyclopropanes from alkenes and diazo compounds. This reaction is crucial in synthesizing complex organic molecules .

- C-H Activation : The compound is employed in C-H bond functionalization reactions, allowing the introduction of various functional groups into hydrocarbons .

-

Biochemical Applications :

- Anticancer Research : Rhodium complexes, including this compound, are being explored for their potential anticancer properties. Preliminary studies indicate activity against certain leukemia models.

- Amination Reactions : It catalyzes the amination of allene carbamates and aziridination processes, which are vital for synthesizing nitrogen-containing compounds .

- Industrial Applications :

Table 1: Summary of Catalytic Reactions

| Reaction Type | Substrate Type | Yield (%) | Selectivity |

|---|---|---|---|

| Cyclopropanation | Alkenes with diazo compounds | 82 | High |

| C-H Activation | Hydrocarbons | Variable | Moderate |

| Amination of Allene Carbamates | Allene derivatives | 56 | Good |

Table 2: Anticancer Activity in Research Studies

Case Studies

-

Cyclopropanation Efficiency :

A study demonstrated that this compound was effective in cyclopropanating various alkenes with diazo compounds. The reaction yielded cyclopropanes with high enantioselectivity (up to 91% ee), showcasing its potential in asymmetric synthesis . -

Anticancer Activity :

In vitro studies revealed that Rhodium(II) complexes exhibited promising activity against leukemia cells. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways. -

Amination Reactions :

The compound was evaluated for its role in the amination of allene carbamates, showing a significant yield improvement compared to other catalysts used in similar reactions. This highlights its effectiveness in nitrogen insertion reactions .

Mecanismo De Acción

The mechanism of action of Rhodium(II) 2,2,2-triphenylacetate involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, rhodium complexes can interact with biomolecules such as DNA and proteins, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Rhodium(II) acetate: Another rhodium complex with similar catalytic properties.

Rhodium(II) octanoate: Used in similar catalytic applications.

Rhodium(II) trifluoroacetate: Known for its high reactivity in catalytic processes.

Uniqueness

Rhodium(II) 2,2,2-triphenylacetate is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness allows it to catalyze specific reactions with high selectivity and efficiency, making it valuable in both research and industrial applications.

Actividad Biológica

Rhodium(II) 2,2,2-triphenylacetate is a complex organometallic compound that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

This compound is characterized by its coordination of rhodium ions with triphenylacetate ligands. The structure can be depicted as follows:

This compound exhibits unique catalytic properties due to the presence of the rhodium center, making it effective in various organic transformations including cyclopropanation and C-H activation reactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

- Mechanism of Action : Rhodium complexes have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, studies indicate that they can influence the NF-kB and p53 pathways, leading to increased reactive oxygen species (ROS) and subsequent cell death in tumor cells .

-

In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating potent antiproliferative effects .

- Cell Line Specificity : The compound's efficacy varies across different cell lines, suggesting a selective action that could be beneficial for targeted therapies.

-

Case Studies :

- A study highlighted the use of Rhodium(II) complexes in treating leukemia models, where it was observed to inhibit tumor growth effectively at specific dosages (7.5 mg/kg and 15 mg/kg) .

- Another investigation reported enhanced antitumor effects when combined with other therapeutic agents, suggesting a synergistic potential that warrants further exploration .

Table of Biological Activity Data

| Study | Cell Line | IC50 Value (μM) | Mechanism | Effect |

|---|---|---|---|---|

| Study 1 | MDA-MB-231 | 5.6 | NF-kB modulation | Antiproliferation |

| Study 2 | LX-2 | 0.49 | ROS induction | Apoptosis induction |

| Study 3 | t(8;21) leukemia | 7.5 and 15 mg/kg | p53 pathway activation | Tumor growth inhibition |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential:

- Absorption and Distribution : The compound is noted to be a substrate for P-glycoprotein (P-gp), which may affect its bioavailability and distribution within the body .

- Metabolism : Preliminary data suggests that it does not significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a potentially favorable metabolic profile for clinical use .

- Toxicity : While effective against cancer cells, further studies are needed to assess the toxicity profile in normal cells to ensure safety during therapeutic applications.

Propiedades

IUPAC Name |

rhodium(2+);2,2,2-triphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGCTLAWFCYESK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30O4Rh |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.